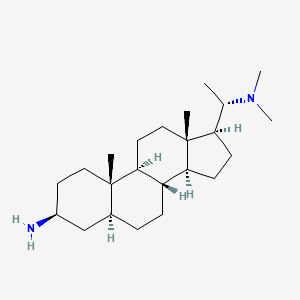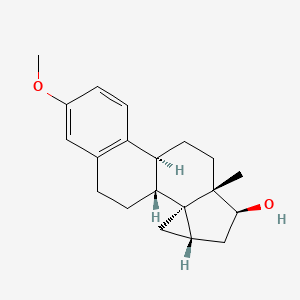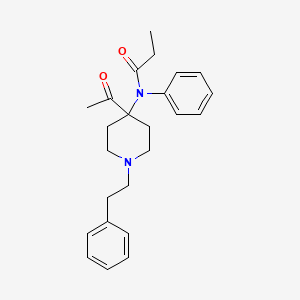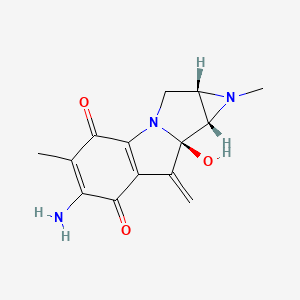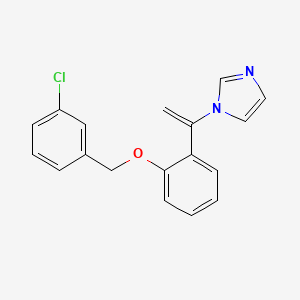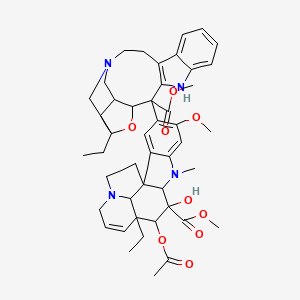
4-Nitrobenzonitrile
概述
描述
4-Nitrobenzonitrile, also known as 1-Cyano-4-nitrobenzene, is an organic compound with the molecular formula C7H4N2O2. It is characterized by a nitro group (-NO2) and a cyano group (-CN) attached to a benzene ring. This compound is a yellow crystalline solid and is used as an intermediate in various chemical syntheses .
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-aminobenzonitrile with sodium perborate in acetic acid, yielding this compound with a high yield of 91% . Another method includes the oxidation of 4-nitrobenzyl alcohol using 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical and iodine in dichloromethane, followed by treatment with ammonium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid. This method is efficient and scalable for large-scale production .
化学反应分析
Types of Reactions: 4-Nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 4-Aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
4-Nitrobenzonitrile is utilized in several scientific research fields:
作用机制
The mechanism of action of 4-nitrobenzonitrile involves its interaction with molecular targets through its nitro and cyano groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, leading to the formation of different products. The nitro group can undergo reduction to form an amino group, which can further react with other molecules .
相似化合物的比较
3-Nitrobenzonitrile: Similar structure but with the nitro group in the meta position.
4-Aminobenzonitrile: The nitro group is replaced with an amino group.
4-Chlorobenzonitrile: The nitro group is replaced with a chlorine atom.
Uniqueness: 4-Nitrobenzonitrile is unique due to the presence of both a nitro and a cyano group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIFDNZPGLLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060706 | |
| Record name | Benzonitrile, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-72-7 | |
| Record name | 4-Nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QKT535WUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Nitrobenzonitrile?
A1: The molecular formula of this compound is C7H4N2O2 and its molecular weight is 148.12 g/mol. []
Q2: Are there any notable spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques. For instance, its rotational spectra have been recorded via chirped-pulse Fourier transform microwave spectroscopy, providing insights into its molecular structure. [] Additionally, surface-enhanced Raman scattering (SERS) spectroscopy has been used to study its adsorption and reactivity on silver and silver/palladium nanoparticles. []
Q3: How does the presence of strong electron-withdrawing groups like nitrile and nitro groups influence the structure of this compound?
A3: Studies employing quantum-chemical calculations and experimental techniques like microwave spectroscopy reveal that the positions of the nitrile and nitro groups on the benzene ring affect the overall molecular structure. Steric interactions and competition for electron density between these electron-withdrawing groups lead to subtle structural variations compared to isomers like 2-nitrobenzonitrile and 3-nitrobenzonitrile. []
Q4: Does this compound undergo reduction reactions?
A4: Yes, this compound is susceptible to reduction. Research shows it can be readily reduced to 4-aminobenzonitrile under both aerobic and anaerobic conditions in the presence of rat liver enzymes. [] Additionally, it undergoes reduction of the nitro group to form 4,4’-azobis(benzonitrile) upon adsorption on silver/palladium nanoparticles, highlighting the catalytic effect of palladium. []
Q5: Can this compound act as a catalyst or participate in catalytic reactions?
A5: While this compound itself might not be a catalyst, it plays a crucial role in understanding catalytic processes. Research shows that its reduction to 4,4’-azobis(benzonitrile) is significantly enhanced on silver/palladium nanoparticles compared to pure silver nanoparticles. This observation highlights the catalytic role of palladium in the reduction process. []
Q6: Has this compound been utilized in the synthesis of other compounds?
A6: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it has been used in the synthesis of 2-(4-Aminophenyl)-6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazol through a multistep reaction sequence involving alcoholysis, amination, oximation, and hydrogen reduction. [] Additionally, it serves as a starting material in the synthesis of the antiretroviral drug Dolutegravir. []
Q7: Have computational methods been used to study this compound?
A7: Yes, computational chemistry plays a significant role in understanding the behavior of this compound. For instance, density functional theory (DFT) calculations have been employed to study its adsorption on silver and silver/palladium nanoparticles, providing insights into the molecular interactions involved. [] Additionally, DFT calculations have been used to investigate the reaction mechanism of this compound with sodium methoxide in the context of nucleophilic aromatic substitution reactions. []
Q8: How do structural modifications of this compound, particularly the introduction of cyano groups, affect its mutagenicity?
A8: Studies investigating the structure-activity relationship of nitroaniline mutagenicity have revealed that the introduction of cyano groups can drastically enhance mutagenic potency. For instance, 2,6‐Dicyano‐4‐nitroaniline and 2‐cyano‐4‐nitroaniline demonstrate significantly higher mutagenicity compared to unsubstituted nitroanilines in the Ames test. The position of the cyano substituent also plays a role, as 2‐amino‐4‐nitrobenzonitrile exhibits greater mutagenicity than 3‐nitroaniline. This "cyano effect" is attributed to potential influences on nitroreductase and acetyl CoA: arylamine N‐acetyltransferase, enzymes involved in the metabolic activation of nitroaromatic compounds. []
Q9: What analytical techniques are commonly used to characterize and quantify this compound?
A9: Various analytical techniques are employed to study this compound. High-performance liquid chromatography (HPLC) is crucial in analyzing reaction mixtures and determining the purity of synthesized this compound. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, plays a vital role in confirming the structure of this compound and its derivatives. []
Q10: What is the environmental fate of this compound, and are there strategies for its degradation?
A10: Although limited information is available regarding the specific environmental fate and degradation pathways of this compound, research suggests a potential for biodegradation. Studies have demonstrated the successful encapsulation of bacteria capable of degrading nitriles, including this compound, within sol-gel hybrid materials. These encapsulated bacteria exhibit increased enzyme activity compared to free cells, suggesting a promising approach for bioremediation and waste management. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

